![molecular formula C12H17NO4S B13513800 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is not well-documented. the Boc group is known to protect amines during synthetic processes, preventing unwanted side reactions. The thiophene ring can participate in various chemical reactions due to its electron-rich nature, making it a versatile building block in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Tert-butyl carbamate: A common protecting group for amines.
Thiophene derivatives: Other thiophene-based compounds with similar reactivity.
Uniqueness
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is unique due to the presence of both the Boc-protected amine and the thiophene ring, which allows for a wide range of chemical transformations and applications in various fields of research .
Propriétés
Formule moléculaire |
C12H17NO4S |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-9-5-4-8(18-9)6-10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15) |
Clé InChI |
DANSYVWBJWXLEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(S1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
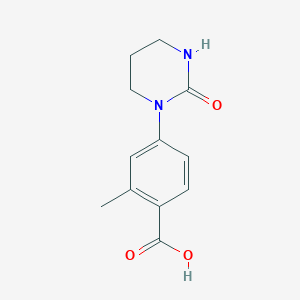

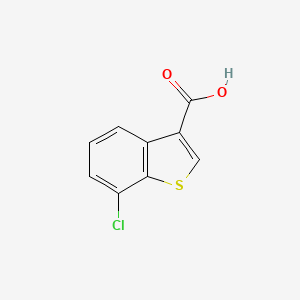

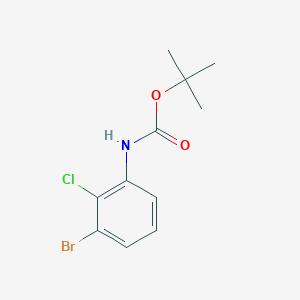
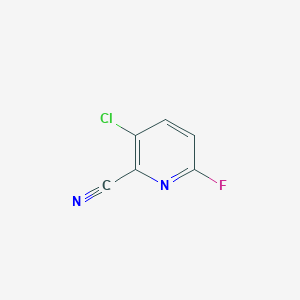

amine](/img/structure/B13513782.png)
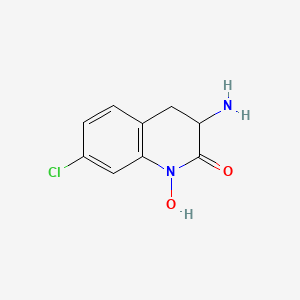
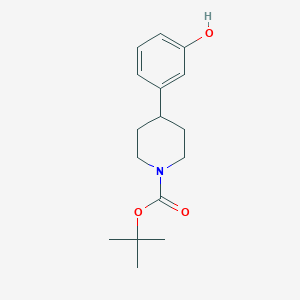
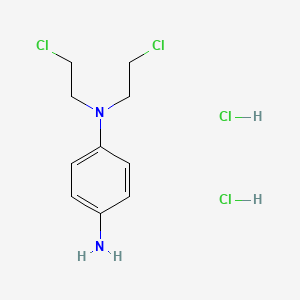
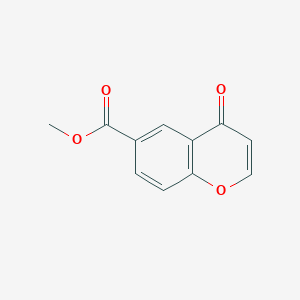
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
